molecular formula C15H14N2O6S B2414454 N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-nitrobenzenesulfonamide CAS No. 324779-63-7

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-nitrobenzenesulfonamide

Cat. No.: B2414454
CAS No.: 324779-63-7
M. Wt: 350.35
InChI Key: BBFOIHDBKDUFMC-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C15H14N2O6S and its molecular weight is 350.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-nitrobenzenesulfonamide and its derivatives have been studied for their synthesis methods and biological activities. One study focused on the synthesis of new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, characterizing them using IR, 1H-NMR, and EIMS techniques. These compounds displayed inhibitory action against bacterial biofilms of Escherichia coli and Bacillus subtilis and showed mild cytotoxicity (Abbasi et al., 2020).

Potential in Cancer Treatment

Compounds bearing the sulfonamide fragment, such as N-(2-amino-5-benzoylphenyl)-4-nitrobenzene sulfonamide hydrochloride, have been synthesized and evaluated for their in vitro anti-cancer activity against various cancer cell lines. These compounds reduced cell proliferation and induced mRNA expression of pro-apoptotic genes, suggesting a potential role in cancer treatment through activation of p38/ERK phosphorylation (Cumaoğlu et al., 2015).

Solid-Phase Synthesis Applications

Polymer-supported benzenesulfonamides prepared from immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride have been used in various chemical transformations, including rearrangements to yield diverse privileged scaffolds. This review summarizes strategies in their application in solid-phase synthesis, highlighting the chemical versatility of these compounds (Fülöpová & Soural, 2015).

Structural Characterization and Analysis

The structural and electronic properties of compounds such as N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide have been characterized and analyzed through single-crystal X-ray diffraction and spectroscopic tools. This study provided insights into the type and nature of intermolecular interactions in the crystal state of these compounds, contributing to a deeper understanding of their chemical behavior (Murthy et al., 2018).

Mechanism of Action

Target of Action

The primary target of this compound is the G-protein-coupled receptor C5a anaphylatoxin chemotactic receptor 1 (C5aR1, also known as CD88) . This receptor is expressed on cells of myeloid origin and plays a crucial role in the host response to infection and tissue damage .

Mode of Action

The compound, identified as NDT9513727 , is a non-peptide inverse agonist of C5aR1 . It binds between transmembrane helices 3, 4, and 5, outside the helical bundle . A key interaction between the compound and residue Trp2135.49 seems to determine the species selectivity of the compound . The structure demonstrates that NDT9513727 exerts its inverse-agonist activity through an extra-helical mode of action .

Biochemical Pathways

The activation of the complement cascade generates anaphylatoxins including C5a and C3a . C5a exerts a pro-inflammatory effect via the C5aR1 . By acting as an inverse agonist of C5aR1, NDT9513727 can potentially suppress the pro-inflammatory effects of C5a, thereby modulating the complement cascade .

Pharmacokinetics

It is mentioned that ndt9513727 is a small-molecule, orally bioavailable, selective, and potent inverse agonist of the human c5ar . This suggests that the compound has good bioavailability and can be administered orally.

Result of Action

The result of the compound’s action is the suppression of the pro-inflammatory effects of C5a . This could potentially be beneficial in the treatment of diseases such as sepsis, rheumatoid arthritis, Crohn’s disease, ischaemia-reperfusion injuries, and neurodegenerative conditions such as Alzheimer’s disease .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6S/c1-10-2-4-12(7-13(10)17(18)19)24(20,21)16-8-11-3-5-14-15(6-11)23-9-22-14/h2-7,16H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFOIHDBKDUFMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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